(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester
Brand Name: Vulcanchem
CAS No.: 93841-86-2
VCID: VC20757644
InChI: InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2
Molecular Formula: C22H27NO4
Molecular Weight: 369.5 g/mol

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester

CAS No.: 93841-86-2

Cat. No.: VC20757644

Molecular Formula: C22H27NO4

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester - 93841-86-2

CAS No. 93841-86-2
Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
IUPAC Name ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate
Standard InChI InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1
Standard InChI Key KKMCJYRMPUGEEC-FXAWDEMLSA-N
Isomeric SMILES CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2

Overview of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester is a synthetic compound classified as an amino acid derivative. It features a benzyl ester of L-alanine with an ethoxycarbonyl substituent, contributing to its unique properties and potential applications in medicinal chemistry. The molecular formula for this compound is C22H27NO4C_{22}H_{27}NO_{4}
with a molecular weight of approximately 369.5 g/mol.

Structural Characteristics

The structural integrity of this compound is defined by its chirality, which arises from the L-alanine moiety. This chirality enhances its relevance in biological systems, allowing for specific interactions with various biological targets.

Synthesis Methods

The synthesis of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester typically involves several steps:

  • Formation of the Ethoxycarbonyl Group: The introduction of the ethoxycarbonyl moiety onto the phenylpropyl chain.

  • Benzyl Esterification: Reacting L-alanine with benzyl alcohol in the presence of acid catalysts to form the benzyl ester.

  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity.

Biological Activities and Applications

Research indicates that (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester exhibits various biological activities due to its structural resemblance to natural amino acids. Its potential applications include:

  • Pharmaceutical Development: Investigated for its role as a precursor in the synthesis of bioactive compounds, including antihypertensives like Ramipril.

  • Enzyme Interaction Studies: Preliminary data suggest that it may interact effectively with enzymes or receptors, influencing metabolic pathways or signaling mechanisms.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester, which can provide insights into its unique properties:

Compound NameCAS NumberKey Features
N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine82717-96-2Similar structure but different substituents
N-(1-R-Ethoxycarbonxyl-3-methylpropyl)-L-alanine93841-86-2Variation in side chain length
N-(1-S-Ethoxycarbonxyl-3-phenethyl)-L-alanine93836-47-6Different stereochemistry affecting biological activity
N-(1-R-Ethoxycarbonxyl-2-benzoylethyl)-L-alanine82717-95-1Different position of benzoyl group

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator